molecular formula C10H9NS B8790053 1-Amino-2-naphthalenethiol CAS No. 63512-54-9

1-Amino-2-naphthalenethiol

Cat. No.: B8790053
CAS No.: 63512-54-9
M. Wt: 175.25 g/mol
InChI Key: VPSMSRGGNXFQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-naphthalenethiol is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

63512-54-9

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

1-aminonaphthalene-2-thiol

InChI

InChI=1S/C10H9NS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2

InChI Key

VPSMSRGGNXFQIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 30.0 g sodium hydroxide in 30 ml of water and 180 ml of ethylene glycol was added 18.0 g (0.089 mol) of naphtho[1,2-d]thiazol-2-amine. The mixture was stirred and heated at reflux under nitrogen for 20 hours then diluted with 100 ml of water. After cooling to room temperature the mixture was extracted with ether (4×95 ml). The aqueous solution was cooled in an ice-bath and neutralized with acetic acid. The aqueous suspension was extracted with ether (3×175 ml). The combined ether solutions were washed with water and dried (MgSO4). Removal of the solvent gave a residue to which heptane (3×50 ml) was added and distilled off under reduced pressure to give 10.5 g (67%) of 1-aminonaphthalene-2-thiol. This compound is sensitive to air, and therefore was used immediately for the condensation with the glycidate. For analysis a sample of this compound was distilled at 110°-115° (0.05 mm), mp 36°-37°.
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30 g
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18 g
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30 mL
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180 mL
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100 mL
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Synthesis routes and methods III

Procedure details

5 mmol of 1-aminonaphthalene-2-ol was added to 20 mL of water, and 20 mg of sodium dodecylsulfate was added while agitating to obtain a uniform mixture. 7.5 mmol of acetic anhydride was added for 5 minutes. An acetylated product was precipitated in in 5-10 minutes. The precipitation product was filtrated and rinsed with 1 ml of water twice followed by drying under vacuum. A non-precipitated reaction mixture was extracted with 25 ml of ethyl acetate twice. The separated organic layer was dried with anhydrous sodium sulfate, and a solvent was removed using a rotatary evaporator under a reduced pressure to obtain 1-aminonaphthalene-2-thiol at a yield of 73%.
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5 mmol
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20 mg
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20 mL
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7.5 mmol
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